molecular formula C8H8Cl2FNO B11807043 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B11807043
M. Wt: 224.06 g/mol
InChI Key: ZLFZKGBTMBGWEL-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple stepsThe amine group is then introduced through a series of reactions, and finally, the hydrochloride salt is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
  • 4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
  • 5-Chloro-4-fluoro-2,3-dihydrobenzofuran

Uniqueness

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H7ClFNO.ClH/c9-4-1-2-6-7(8(4)10)5(11)3-12-6;/h1-2,5H,3,11H2;1H

InChI Key

ZLFZKGBTMBGWEL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Cl)N.Cl

Origin of Product

United States

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